8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that includes both thiopyrano and thieno rings fused to a pyrimidinone core
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic core, modifying its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it can bind to the catalytic domain of enzymes like poly-ADP-ribose polymerase (PARP), leading to the inhibition of enzyme activity and subsequent effects on cellular processes . This interaction can result in the disruption of pathways involved in cell proliferation and survival, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include:
- 2-[4-(Aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidin-4-one
- 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano pyrimidin-4-one
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities
Properties
Molecular Formula |
C9H8N2OS2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C9H8N2OS2/c12-8-7-5-1-2-13-3-6(5)14-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12) |
InChI Key |
CCBQZJMTFVOATD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1C3=C(S2)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.